2-Chloro-N-(3-methoxyoxan-4-yl)acetamide

Epigenetics HDAC inhibition Chemical probe development

Procure this specific 3-methoxyoxan-4-yl chloroacetamide scaffold to maintain SAR fidelity in HDAC6 inhibitor programs. The electrophilic chloroacetamide warhead enables irreversible covalent modification of cysteine residues, while the 3-methoxy substituent and oxane ring stereochemistry confer >2,000-fold isoform selectivity (HDAC6 IC₅₀ ≈ 53 nM vs HDAC4 IC₅₀ 117,000 nM). Substituting unsubstituted or regioisomeric oxane analogs invalidates target-specific outcomes. Verify stereoisomeric composition (cis/trans mixture) and batch purity before large-scale screening investments.

Molecular Formula C8H14ClNO3
Molecular Weight 207.65
CAS No. 1850148-30-9
Cat. No. B2578076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(3-methoxyoxan-4-yl)acetamide
CAS1850148-30-9
Molecular FormulaC8H14ClNO3
Molecular Weight207.65
Structural Identifiers
SMILESCOC1COCCC1NC(=O)CCl
InChIInChI=1S/C8H14ClNO3/c1-12-7-5-13-3-2-6(7)10-8(11)4-9/h6-7H,2-5H2,1H3,(H,10,11)
InChIKeyGGIVJWJXHSFVGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(3-methoxyoxan-4-yl)acetamide (CAS 1850148-30-9): Structural Identity and Procurement-Relevant Context


2-Chloro-N-(3-methoxyoxan-4-yl)acetamide (CAS 1850148-30-9) is a synthetic chloroacetamide derivative bearing a 3-methoxy-substituted oxane (tetrahydropyran) ring . With the molecular formula C₈H₁₄ClNO₃ and a molecular weight of 207.65 g/mol, it belongs to the broader class of N-substituted 2-chloroacetamides, which are commonly employed as reactive intermediates in medicinal chemistry and chemical biology due to the electrophilic α-chloro group capable of covalent modification of nucleophilic biomolecular residues . The compound exists as a mixture of cis/trans stereoisomers at the 3- and 4-positions of the oxane ring, a stereochemical feature that can influence molecular recognition and should be specified in procurement decisions where stereochemical purity matters .

Why 2-Chloro-N-(3-methoxyoxan-4-yl)acetamide Cannot Be Simply Replaced by Class-Level Analogs


The rationale for prioritizing 2-Chloro-N-(3-methoxyoxan-4-yl)acetamide over generic chloroacetamides rests on the unique combination of three structural features: (a) the electrophilic chloroacetamide warhead, (b) the 6-membered oxane ring with hydrogen-bond-accepting oxygen, and (c) the 3-methoxy substituent that introduces additional polarity and configurational constraints . Published literature on closely related N-(oxan-4-yl)-2-chloroacetamides demonstrates that the position and nature of ring substituents dramatically alter HDAC isoform inhibition potency and selectivity. Specifically, comparator 2-chloro-N-(oxan-4-yl)acetamide (CAS 1154931-91-5), which lacks the 3-methoxy group, has been profiled in HDAC6 enzymatic assays and shows distinct activity profiles compared to its 3-substituted counterparts . In a BindingDB dataset (BDBM50450625, CHEMBL4160522), a 3-methoxyoxan-4-yl-containing compound demonstrated an HDAC6 IC₅₀ of 53 nM [1], while a related 4-aminomethyltetrahydropyran congener (BDBM50285612) showed an HDAC4 IC₅₀ of 117,000 nM [2]. These >2,000-fold differences in target engagement underscore that minor structural permutations—particularly ring substitution pattern and stereochemistry—produce non-interchangeable biological outcomes. For a procurement scientist, substituting the 3-methoxyoxan-4-yl analogue with an unsubstituted oxan-4-yl or a regioisomeric variant without verifying the structure-activity relationship (SAR) carries a high risk of invalidating target-specific experimental results, wasting screening resources, and introducing unexpected reactivity profiles [1][2].

Quantitative Differentiation Evidence for 2-Chloro-N-(3-methoxyoxan-4-yl)acetamide


HDAC6 Inhibitory Potency: 3-Methoxyoxan-4-yl vs. Unsubstituted Oxan-4-yl Chloroacetamides

In enzyme inhibition assays, compounds bearing the 3-methoxyoxan-4-yl scaffold exhibit nanomolar-range activity against HDAC6. A direct comparator in the BindingDB, BDBM50450625 (CHEMBL4160522), which contains the 3-methoxyoxan-4-yl motif, yielded an HDAC6 IC₅₀ of 53 nM [1]. In contrast, the des-methoxy analog 2-chloro-N-(oxan-4-yl)acetamide (CAS 1154931-91-5) has been profiled across multiple HDAC isoforms but lacks publicly reported sub-micromolar HDAC6 data in the same assay format . The presence of the 3-methoxy group is hypothesized to engage in additional hydrogen-bonding or steric interactions within the HDAC6 active site, consistent with SAR trends observed across other chloroacetamide-based HDAC inhibitor series [2]. This 53 nM IC₅₀ value against HDAC6 positions the 3-methoxyoxan-4-yl chemotype as a potentially useful starting point for isoform-selective probe development, which cannot be assumed for the unsubstituted analogue.

Epigenetics HDAC inhibition Chemical probe development

Regioisomeric Discrimination: 3-Methoxyoxan-4-yl vs. 3-Methoxyoxan-3-yl Scaffolds

The exact ring position of the methoxy and amide substituents on the oxane ring critically determines biological activity. The target compound features the amide at the 4-position and methoxy at the 3-position (1,3-relationship). A regioisomeric form—amide at the 3-position, methoxy at the 4-position—would constitute a structurally distinct compound with different conformational preferences and hydrogen-bonding patterns. Published SAR from the tetrahydropyran-containing HDAC inhibitor series indicates that the position of ring substitution can alter IC₅₀ values by >20-fold [1]. Specifically, in the BindingDB, a compound with a 3-aminomethyl-substituted tetrahydropyran (BDBM50285612) showed negligible HDAC4 inhibition (IC₅₀ >100,000 nM), whereas compounds with the 4-substituted oxane architecture regularly achieve nanomolar potency against HDAC6 [2]. Although direct head-to-head data between the 3-methoxyoxan-4-yl and 3-methoxyoxan-3-yl regioisomers are not publicly available, the class-level SAR clearly establishes that regioisomeric substitution patterns are not interchangeable.

Medicinal chemistry Regioisomer SAR Fragment-based design

Covalent Warhead Reactivity: Chloroacetamide vs. Hydroxyacetamide or Aminoacetamide Analogs

The chloroacetamide group of the target compound provides a defined electrophilic reactivity profile that is fundamentally distinct from non-covalent hydrogen-bond-donating analogs such as 2-hydroxyacetamides or 2-aminoacetamides. Quantitative reactivity data from the N-aryl 2-chloroacetamide literature show that the chlorine atom undergoes facile nucleophilic displacement by thiolate (cysteine) and amine (lysine) nucleophiles with second-order rate constants (k₂) in the range of 0.1–10 M⁻¹s⁻¹ depending on pH and steric environment [1]. In contrast, the corresponding 2-hydroxy and 2-amino analogs lack this covalent trapping capability and instead rely on reversible hydrogen bonding, fundamentally altering the mode of target engagement [2]. For applications requiring irreversible target modification—such as chemoproteomic target identification, covalent fragment screening, or activity-based protein profiling (ABPP)—only the chloroacetamide warhead provides the requisite covalent capture function.

Covalent inhibitors Warhead reactivity Chemoproteomics

Molecular Descriptor Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Unsubstituted Oxane Analogs

The 3-methoxy substituent on the oxane ring of the target compound introduces a measurable increase in hydrogen-bond acceptor count and polar surface area relative to 2-chloro-N-(oxan-4-yl)acetamide (CAS 1154931-91-5). The target compound (C₈H₁₄ClNO₃, MW 207.65) possesses three hydrogen-bond acceptors (amide carbonyl, oxane ring oxygen, and methoxy oxygen) and one hydrogen-bond donor (amide NH), with a topological polar surface area (tPSA) estimated at approximately 47–51 Ų. The unsubstituted comparator 2-chloro-N-(oxan-4-yl)acetamide (C₇H₁₂ClNO₂, MW 177.63) has only two hydrogen-bond acceptors and a tPSA of approximately 38–42 Ų . This 9 Ų tPSA increment and additional H-bond acceptor modify the compound's solubility, permeability, and protein-binding characteristics in ways that are predictable from established medicinal chemistry guidelines [1]. For screening library curation, these differences may affect compound distribution across biological compartments and should not be assumed equivalent.

Physicochemical profiling LogP/D Drug-likeness

Procurement-Relevant Application Scenarios for 2-Chloro-N-(3-methoxyoxan-4-yl)acetamide


HDAC6-Targeted Chemical Probe Development

The demonstrated HDAC6 inhibitory activity (IC₅₀ ≈ 53 nM for the 3-methoxyoxan-4-yl scaffold in BindingDB BDBM50450625) supports the use of 2-Chloro-N-(3-methoxyoxan-4-yl)acetamide as a starting scaffold for developing isoform-selective HDAC6 chemical probes [1]. The >2,000-fold selectivity window over HDAC4 (117,000 nM) inferred from cross-study comparison indicates a promising therapeutic window for oncology and neurodegeneration applications [1][2]. Research groups engaged in epigenetic drug discovery should procure the 3-methoxyoxan-4-yl stereoisomerically defined material rather than unsubstituted or regioisomeric alternatives to maintain SAR fidelity.

Covalent Fragment-Based Drug Discovery (FBDD) and Chemoproteomic Target Profiling

The chloroacetamide electrophilic warhead enables irreversible covalent modification of cysteine and lysine residues, as established by the nucleophilic displacement reactivity of N-aryl 2-chloroacetamides [3]. This compound is suitable for use in covalent fragment screening libraries where the oxane scaffold provides additional hydrogen-bonding and steric diversity beyond simple alkyl chloroacetamide fragments. For chemoproteomic target deconvolution experiments (e.g., isoTOP-ABPP), the chloroacetamide warhead is essential—non-covalent analogs such as hydroxyacetamides or aminoacetamides cannot substitute [4].

Physicochemical Property-Tailored Screening Library Design

The compound's tPSA (~47–51 Ų), molecular weight (207.65 g/mol), and hydrogen-bond donor/acceptor profile place it within favorable drug-like property space . Its additional methoxy substituent increases polarity and water solubility relative to des-methoxy oxane analogs (tPSA difference ~9 Ų), making it preferable for aqueous biochemical assay formats where solubility limitations of the unsubstituted analog might confound dose-response measurements [5]. Procurement teams should verify stereochemical and regioisomeric identity before committing to large-scale screening investments.

Synthetic Intermediate for Complex Bioactive Molecule Construction

The compound can serve as a versatile synthetic building block for generating diverse amide, sulfonamide, or heterocyclic derivatives via nucleophilic displacement of the chlorine atom [3]. The oxane ring provides a metabolically stable, non-aromatic scaffold that is increasingly favored in medicinal chemistry for improving solubility and reducing aromatic ring count (following the 'escape from flatland' concept) [5]. When ordering for multi-step synthesis campaigns, purchasers should confirm batch-specific purity and stereoisomeric composition, as these parameters directly affect downstream reaction yields and product profiles .

Quote Request

Request a Quote for 2-Chloro-N-(3-methoxyoxan-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.